beta-Cembrenediol
Overview
Description
Beta-Cembrenediol, also known as β-CBD, is one of the most characteristic ingredients of glandular trichome secretions from Nicotiana tabacum L. (tobacco). It has attracted considerable attention for its potent antitumor, neuroprotective, antimicrobial, and other activities .
Synthesis Analysis
The synthesis of beta-Cembrenediol has been explored in several studies. For instance, one study demonstrated the successful P450-catalyzed chemo-, regio-, and stereoselective oxidation of the tobacco cembranoid β-cembrenediol . Another study reported the synthesis of the 4-O-pyranoglucosyl derivatives of β-CBD .
Molecular Structure Analysis
The molecular formula of beta-Cembrenediol is C20H34O2 . It is the C-4 epimer of (1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol, also known as α-cembrenediol .
Chemical Reactions Analysis
Beta-Cembrenediol can undergo various chemical reactions. For example, it can be oxidized by P450 BM3 to produce different products . It can also react with chlororethyl, ethyl, and benzyl isocyanates in the presence of a catalytic amount of triethylamine to yield the C-6 carbamates .
Physical And Chemical Properties Analysis
Beta-Cembrenediol has a molecular weight of 306.5 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass is 306.255880323 g/mol .
Scientific Research Applications
Bioactivities and Medicinal Potential
β-Cembrenediol, a characteristic ingredient in tobacco, exhibits a range of significant bioactivities. Researchers have explored its potent antitumor, neuroprotective, and antimicrobial activities. This exploration extends to potential medicinal applications in human medicine and agricultural fungicides. The review by Xu et al. (2022) provides a comprehensive summary of the chemical modifications and bioactivities of β-Cembrenediol, highlighting its potential value in medicine (Xu et al., 2022).
Allelopathic Effects and Plant Growth Inhibition
β-Cembrenediol has been shown to inhibit the growth of receptor plants, like lettuce seedlings, in a concentration-dependent manner. Ren et al. (2017) found that it causes oxidative damage through enhanced generation of reactive oxygen species, leading to growth inhibition. This suggests a potential use of β-Cembrenediol in understanding plant growth and development (Ren et al., 2017).
Biosynthetic Precursors in Tobacco
Research on the biosynthetic precursors of α- and β-Cembrenediol in tobacco has been conducted to understand its formation. Crombie (1988) explored various compounds that could incorporate into β-Cembrenediol, providing insights into its biosynthesis in tobacco plants (Crombie, 1988).
Future Directions
properties
IUPAC Name |
(1R,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKDDXPCFBMOV-PCFHHCMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H](C[C@@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Cembrenediol | |
CAS RN |
57605-81-9 | |
Record name | beta-Cembrenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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